molecular formula C4H12ClNS B6179193 2-(ethylamino)ethane-1-thiol hydrochloride CAS No. 33744-34-2

2-(ethylamino)ethane-1-thiol hydrochloride

Cat. No.: B6179193
CAS No.: 33744-34-2
M. Wt: 141.7
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Ethylamino)ethane-1-thiol hydrochloride is a chemical compound with the molecular formula C4H12ClNS. It is a derivative of ethanethiol, where the ethylamino group is attached to the ethane backbone. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylamino)ethane-1-thiol hydrochloride typically involves the reaction of ethylamine with 2-chloroethanethiol. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under controlled temperature conditions. The product is then purified through recrystallization or other purification techniques to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)ethane-1-thiol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding ethylamine derivative.

    Substitution: The ethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Ethylamine derivatives.

    Substitution: Various substituted ethylaminoethane derivatives.

Scientific Research Applications

2-(Ethylamino)ethane-1-thiol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is employed in the study of thiol-based biochemical processes.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(ethylamino)ethane-1-thiol hydrochloride involves its interaction with molecular targets through its thiol and ethylamino groups. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The ethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoethanethiol hydrochloride:

    2-(Dimethylamino)ethanethiol hydrochloride: This compound has a dimethylamino group instead of an ethylamino group.

Uniqueness

2-(Ethylamino)ethane-1-thiol hydrochloride is unique due to its specific ethylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in applications where specific interactions with molecular targets are required.

Properties

CAS No.

33744-34-2

Molecular Formula

C4H12ClNS

Molecular Weight

141.7

Purity

95

Origin of Product

United States

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